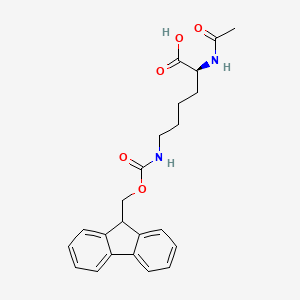

Ac-Lys(Fmoc)-OH

Übersicht

Beschreibung

Ac-Lys(Fmoc)-OH, also referred to as Ac-Lys-Fmoc or Ac-Lys(Fmoc), is an amino acid derivative. It is a synthetic amino acid, which is a modified form of lysine that is commonly used in peptide synthesis. Ac-Lys-Fmoc is used in the preparation of peptides and proteins for laboratory research, and has been used in a wide range of research applications. This article will discuss the synthesis method of Ac-Lys-Fmoc, its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Bildung von Peptid-basierten Hydrogelen

Ac-Lys(Fmoc)-OH: spielt eine entscheidende Rolle bei der Bildung von Peptid-basierten Hydrogelen (PHGs). Diese Hydrogele sind biokompatible Materialien, die große Mengen an Wasser absorbieren können und ein Netzwerk bilden, das die extrazelluläre Matrix imitiert. Sie zeichnen sich durch ihre chemische und physikalische Reaktionsfähigkeit auf Reize, intrinsische Biokompatibilität und Tunbarkeit aus. Insbesondere Fmoc-derivatisierte Peptide, darunter solche, die this compound enthalten, können sich zu β-Faltblattstrukturen selbstassemblieren, die für den Gelierungsprozess und die Stabilität der Hydrogele unerlässlich sind {svg_1}.

Gewebeingenieurwesen

Im Bereich des Gewebeingenieurwesens können This compound-haltige Hydrogele als Gerüste dienen, die die Adhäsion, das Überleben und die Proliferation von Zellen unterstützen. Die Steifigkeit und strukturelle Integrität dieser Hydrogele machen sie für die Herstellung verschiedener Gewebe geeignet. Sie bieten eine physiologisch relevante Umgebung, die für In-vitro-Experimente entscheidend ist und potenziell für Biodruckanwendungen verwendet werden kann {svg_2}.

Arzneimittel-Abgabesysteme

Die selbstassemblierenden Eigenschaften von This compound-basierten Hydrogelen machen sie zu hervorragenden Kandidaten für Arzneimittel-Abgabesysteme. Diese Hydrogele können therapeutische Wirkstoffe einkapseln und kontrolliert freisetzen. Die Freisetzungsgeschwindigkeit kann durch Modifizierung der Eigenschaften des Hydrogels, wie z. B. seiner Vernetzungsdichte und Hydrophobizität, eingestellt werden {svg_3}.

Diagnostische Werkzeuge für die Bildgebung

This compound: Derivate können verwendet werden, um Kontrastmittel für bildgebende Verfahren wie MRT und Fluoreszenzmikroskopie zu erzeugen. Die aromatische Struktur der Fmoc-Gruppe kann den Kontrast von Bildern verbessern und so eine klarere Visualisierung biologischer Strukturen und Prozesse ermöglichen {svg_4}.

Biophysikalische Studien zur Selbstassemblierung von Peptiden

Die Untersuchung von This compound und seinen Analoga trägt zum Verständnis der Mechanismen der Selbstassemblierung von Peptiden bei. Forscher verwenden verschiedene biophysikalische Techniken, um zu untersuchen, wie sich Peptide aggregieren und Gele bilden, was grundlegendes Wissen für die Entwicklung neuer Biomaterialien ist {svg_5}.

Computergestützte Modellierung von Peptidstrukturen

This compound: wird auch in Computerstudien verwendet, um die konformativen Präferenzen von Peptiden vorherzusagen. Diese Studien helfen beim Verständnis der strukturellen Faktoren, die das Peptidverhalten beeinflussen, was für die rationale Entwicklung von Peptiden mit gewünschten Eigenschaften für bestimmte Anwendungen wertvoll ist {svg_6}.

Wirkmechanismus

Target of Action

Ac-Lys(Fmoc)-OH is a derivative of the amino acid lysine, which is acetylated at the N-terminus and protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The primary targets of this compound are proteins containing N-epsilon-acetylated lysine residues . Acetylation of lysine residues is a key post-translational modification that regulates protein function .

Mode of Action

The Fmoc group in this compound plays a crucial role in its interaction with its targets. The Fmoc group contributes to the self-assembly of the compound, allowing it to form hydrogels . This self-assembly is driven by a balance of aggregation forces within the peptide sequences, including van der Waals forces, hydrogen bonding, and π–π stacking .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of peptide-based hydrogels (PHGs). PHGs are biocompatible materials suitable for various applications, such as drug delivery and diagnostic tools for imaging . The formation of these hydrogels involves a gelification process that is only possible with the correct balance among aggregation forces within the peptide sequences .

Pharmacokinetics

The ability of this compound to form hydrogels suggests that it could potentially be used in drug delivery systems, where its pharmacokinetic properties would be crucial for determining its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of hydrogels. These hydrogels can support cell adhesion, survival, and duplication . For instance, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the pH and the presence of buffer ions play a role in the self-assembly of this compound to gel formation . Additionally, physical and thermal stimuli can be used to solubilize this compound above the critical concentration to induce gel formation .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXGLFPXINBZFY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

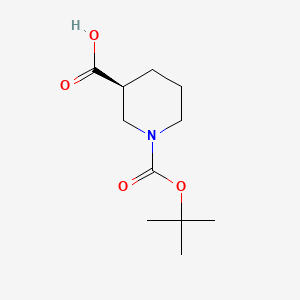

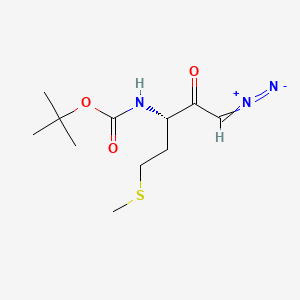

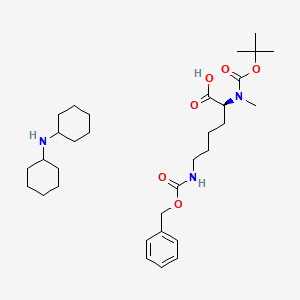

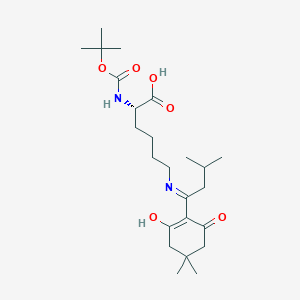

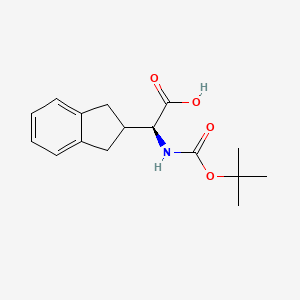

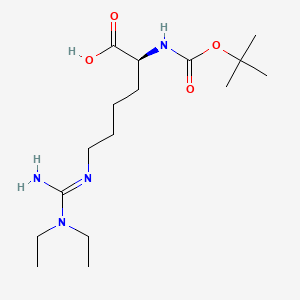

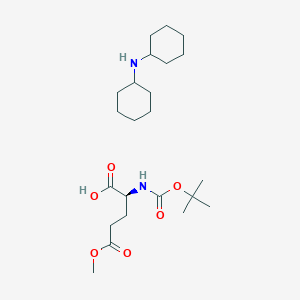

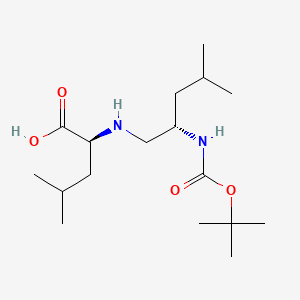

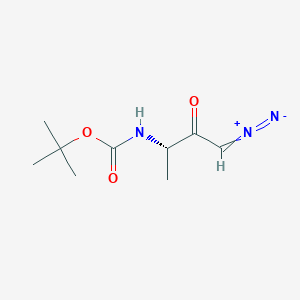

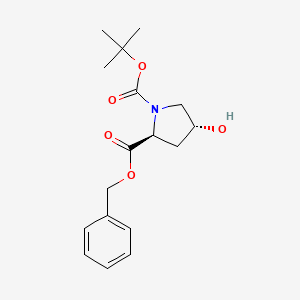

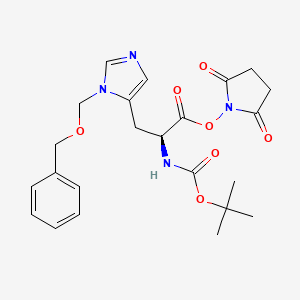

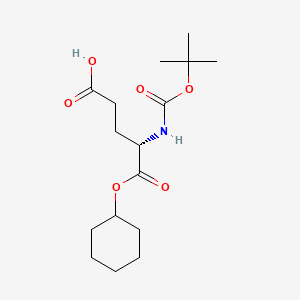

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.